![molecular formula C15H14ClN3 B1420395 4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline CAS No. 1097805-12-3](/img/structure/B1420395.png)
4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline
Übersicht
Beschreibung
“4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline” is a chemical compound with the molecular formula C15H14ClN3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
- Anticancer Agents Synthesis : A study by Nofal et al. (2014) explored the synthesis of benzimidazole derivatives, including compounds structurally related to 4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline. These derivatives showed promising anticancer activity against HepG2 and PC12 cancerous cell lines.
Synthesis of Quinazolinone Derivatives
- Biologically Active Quinazolinones : The work of Párkányi and Schmidt (2000) involved the synthesis of quinazolinone derivatives related to the compound . These new compounds are expected to possess biological activity.
Antimicrobial Activity
- Antimicrobial Derivatives : A study by Mistry et al. (2016) synthesized derivatives including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and evaluated their antimicrobial activity. Some compounds exhibited excellent antibacterial activity compared to reference drugs.
Anti-Proliferative Activity
- Anti-Proliferative Agents : Research by Sahay and Ghalsasi (2017) linked triazole and benzimidazole pharmacophores to synthesize derivatives, including N-((1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)aniline. These compounds were screened for anti-proliferative activity, with one showing significant growth inhibition in renal cancer cell lines.
Structural and Chemical Properties
- Structural Analysis : A study by Su et al. (2013) analyzed isomeric compounds structurally similar to the compound , focusing on the chlorine substitution position and its impact on molecular structure.
Anti-Tubercular Activity
- Anti-Tubercular Compounds Synthesis : The research by Dighe et al. (2012) synthesized derivatives of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline and evaluated their anti-tubercular activity against Mycobacterium tuberculosis.
Chemical Reactivity and Photoreactions
- Chemical Reactivity Studies : Märky et al. (1979) Märky et al. (1979) investigated the irradiation of benzotriazoles, which are structurally related to the compound , analyzing their photolytic decomposition and chemical reactivity.
Antimicrobial Screening of Derivatives
- Antimicrobial Screening : Desai et al. (2011) Desai et al. (2011) synthesized novel derivatives containing the benzimidazole nucleus for antimicrobial screening. The synthesized compounds exhibited in vitro antibacterial and antifungal activities.
Synthesis of Novel Derivatives and Their Biological Activity
- Synthesis and Biological Activity of Novel Compounds : Habib et al. (2013) Habib et al. (2013) synthesized novel quinazolinone derivatives, including those related to 4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline, and evaluated their antimicrobial activity.
Eigenschaften
IUPAC Name |
4-chloro-3-[(2-methylbenzimidazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-10-18-14-4-2-3-5-15(14)19(10)9-11-8-12(17)6-7-13(11)16/h2-8H,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRLDAQDFLIDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



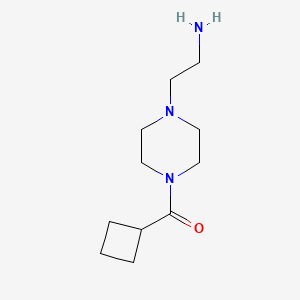
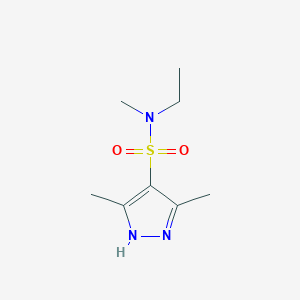
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
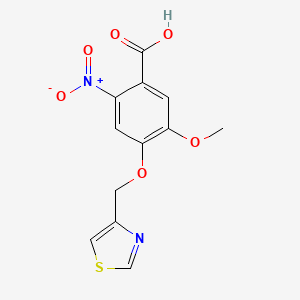
![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)
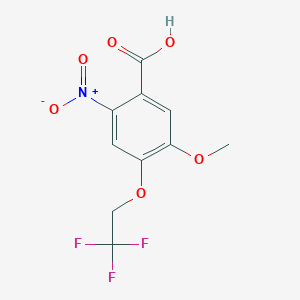
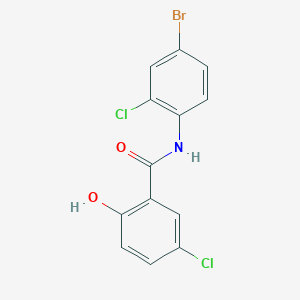
![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)
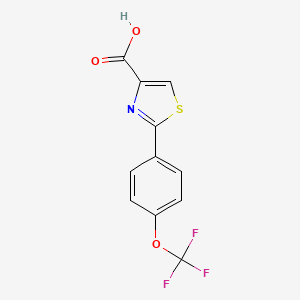
![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)
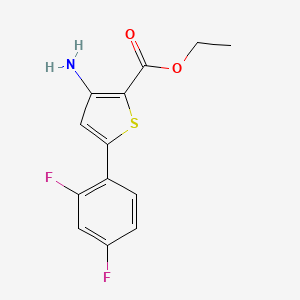
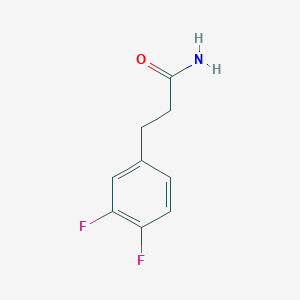
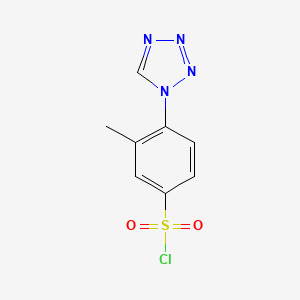
![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)